molecular formula C9H14Cl2N2O2 B6186456 (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride CAS No. 2639388-96-6

(2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride

Cat. No.: B6186456
CAS No.: 2639388-96-6
M. Wt: 253.1
InChI Key:
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Description

(2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is an amino acid derivative, characterized by the presence of both an amino group and a phenylamino group attached to a propanoic acid backbone. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-serine or L-alanine, which provide the amino acid backbone.

    Formation of Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction, where aniline (phenylamine) reacts with a suitable intermediate.

    Protection and Deprotection Steps: Protecting groups may be used to shield reactive sites during intermediate steps, followed by deprotection to reveal the desired functional groups.

    Formation of Dihydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the phenylamino group to a phenylhydroxy group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or oxides.

    Reduction: Formation of phenylhydroxy derivatives.

    Substitution: Formation of various substituted amino acids with different functional groups.

Scientific Research Applications

(2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride involves its interaction with biological molecules:

    Molecular Targets: The compound may target specific enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways related to amino acid metabolism, protein synthesis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine derivatives: These compounds share the amino group but differ in the heterocyclic structure.

    4DPAIPN: A donor-acceptor fluorophore with different electronic properties.

    2-phenethylamines: Compounds with a similar phenylamino group but different backbone structures.

Uniqueness

(2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride is unique due to its specific combination of amino and phenylamino groups on a propanoic acid backbone, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2639388-96-6

Molecular Formula

C9H14Cl2N2O2

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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